trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole: is a complex organic compound that features a benzofuran ring, a dioxane ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, including the formation of the benzofuran ring, the dioxane ring, and the triazole ring. One common method involves the acid-catalyzed transacetalisation, Fries-type O → C rearrangement, Michael addition, and ring-opening aromatisation cascade . This method is efficient and allows for the rapid assembly of the intricate molecular scaffold.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and triazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-3-ol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with various pharmacological properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The benzofuran and triazole rings are known to interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methylbenzofuran: A simpler benzofuran derivative with similar structural features.
Boronic Acid Derivatives: Compounds with boronic acid groups that share some chemical reactivity with the triazole ring.
Uniqueness: The uniqueness of trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole lies in its combination of the benzofuran, dioxane, and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
98519-33-6 |
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Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[[2-(1-benzofuran-2-yl)-5-methyl-5-propyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H23N3O3/c1-3-8-18(2)11-23-19(24-12-18,10-22-14-20-13-21-22)17-9-15-6-4-5-7-16(15)25-17/h4-7,9,13-14H,3,8,10-12H2,1-2H3 |
InChI Key |
ITACZRXGTMPYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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